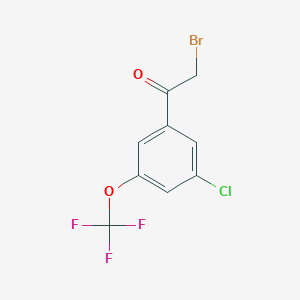

3-Chloro-5-(trifluoromethoxy)phenacyl bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-5-(trifluoromethoxy)phenacyl bromide, also known as 3-chloro-5-(TFMPC) and 3-chloro-5-trifluoromethoxybenzoyl bromide, is an organobromide compound that is used in a variety of scientific research and laboratory experiments. It is a colorless, low-melting solid that is soluble in a variety of organic solvents. This compound has a wide range of applications in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Wissenschaftliche Forschungsanwendungen

- Photocaging refers to the reversible masking of functional groups using light. Researchers use 3-Chloro-5-(trifluoromethoxy)phenacyl bromide as a photocaging agent for biomolecules (e.g., amino acids, peptides, nucleotides). Upon exposure to UV light, it releases the caged group, enabling precise spatiotemporal control in biological studies .

- This compound serves as a versatile building block in synthetic chemistry. Its bromide functionality allows for nucleophilic substitution reactions, making it useful for constructing complex organic molecules. Researchers often incorporate it into drug discovery and materials science projects.

- By attaching a fluorophore to 3-Chloro-5-(trifluoromethoxy)phenacyl bromide, scientists create fluorescent probes. These probes help visualize specific cellular components, study protein localization, and monitor biochemical processes. The trifluoromethoxy group enhances the probe’s stability and solubility .

- Researchers use this compound to modify peptides and proteins selectively. By introducing a photolabile protecting group, they can control protein function or study protein-protein interactions. The trifluoromethoxy moiety minimizes interference with biological systems .

- Photoaffinity labeling involves attaching a photoactivatable probe to a target protein. 3-Chloro-5-(trifluoromethoxy)phenacyl bromide is an excellent choice for this purpose. Upon UV irradiation, it covalently binds to nearby amino acids, allowing researchers to identify protein binding partners and study ligand-receptor interactions .

- The trifluoromethoxy group in this compound imparts hydrophobicity and chemical stability. Researchers use it to modify surfaces (e.g., glass slides, nanoparticles) for applications such as biosensors, drug delivery, and microarray fabrication. The resulting modified surfaces exhibit improved resistance to fouling and enhanced biocompatibility .

Photocaging Reagents

Synthetic Chemistry

Fluorescent Probes and Labels

Peptide and Protein Modification

Photoaffinity Labeling

Materials Science and Surface Modification

Eigenschaften

IUPAC Name |

2-bromo-1-[3-chloro-5-(trifluoromethoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClF3O2/c10-4-8(15)5-1-6(11)3-7(2-5)16-9(12,13)14/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETXUZFJAVNMAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-(trifluoromethoxy)phenacyl bromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(furan-2-yl)methyl]-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2678601.png)

![N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2678609.png)

![Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate](/img/structure/B2678616.png)

![3-Benzyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2678619.png)

![N-(3,5-dimethoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide](/img/structure/B2678624.png)